[1-(1-Aminoethyl)cyclopropyl]methanol
CAS No.: 1896847-05-4
Cat. No.: VC8251088
Molecular Formula: C6H13NO
Molecular Weight: 115.17
* For research use only. Not for human or veterinary use.
![[1-(1-Aminoethyl)cyclopropyl]methanol - 1896847-05-4](/images/structure/VC8251088.png)
Specification
CAS No. | 1896847-05-4 |
---|---|
Molecular Formula | C6H13NO |
Molecular Weight | 115.17 |
IUPAC Name | [1-(1-aminoethyl)cyclopropyl]methanol |
Standard InChI | InChI=1S/C6H13NO/c1-5(7)6(4-8)2-3-6/h5,8H,2-4,7H2,1H3 |
Standard InChI Key | IFKKEBDJRLRCKH-UHFFFAOYSA-N |
SMILES | CC(C1(CC1)CO)N |
Canonical SMILES | CC(C1(CC1)CO)N |
Introduction
Chemical Identity and Structural Features
[1-(1-Aminoethyl)cyclopropyl]methanol (CAS: 1896847-05-4) has the molecular formula C₆H₁₃NO and a molecular weight of 115.18 g/mol . Its structure features a cyclopropane ring fused to an aminoethyl group (–CH₂CH₂NH₂) and a hydroxymethyl group (–CH₂OH). The InChIKey for this compound is KTBPXPGXDDKAGN-UHFFFAOYSA-N, which uniquely identifies its stereochemical configuration .
The cyclopropane ring introduces significant ring strain (≈27 kcal/mol), enhancing the compound’s reactivity in ring-opening reactions and cycloadditions . The amino and hydroxyl groups provide polar functional handles for further derivatization, making the compound a versatile intermediate in organic synthesis.
Physicochemical Properties
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 115.18 g/mol | |
Boiling Point | Not reported | – |
Solubility | Limited data; likely polar | |
Flammability | Highly flammable (liquid) | |
Hazard Classification | Irritant (skin/eyes) |
The compound’s polar functional groups suggest solubility in polar solvents like methanol or water, though experimental data remain scarce. Its flammability necessitates storage in inert atmospheres and away from ignition sources .
Comparison with Structural Analogs
The compound’s uniqueness is evident when compared to analogs (data sourced from ):
Compound Name | CAS Number | Molecular Formula | Key Differences |
---|---|---|---|
[1-(Aminomethyl)cyclopropyl]methanol | 45434-02-4 | C₅H₁₁NO | Shorter alkyl chain (methyl) |
1-Cyclopropyl-1-phenylethanol | 5558-04-3 | C₁₁H₁₄O | Aromatic substituent |
[1-(1-Phenylethyl)cyclopropyl]methanol | 2228477-97-0 | C₁₂H₁₆O | Bulkier phenyl group |
The aminoethyl group in [1-(1-Aminoethyl)cyclopropyl]methanol enhances hydrogen-bonding capacity compared to methyl or phenyl analogs, influencing its reactivity and biological interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume